7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]quinoline core substituted with methoxy, methylphenyl, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of quinoline moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to optimize the production process. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce partially or fully reduced pyrazoloquinoline compounds.
Scientific Research Applications
7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine.
Pyrazole derivatives: Compounds with a pyrazole ring, such as celecoxib and pyrazole itself.
Uniqueness
7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the combination of functional groups This uniqueness imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds
Properties
IUPAC Name |
7,8-dimethoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-9-11-17(12-10-16)24-20-15-26-21-14-23(30-3)22(29-2)13-19(21)25(20)28(27-24)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKKAPKYYFXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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